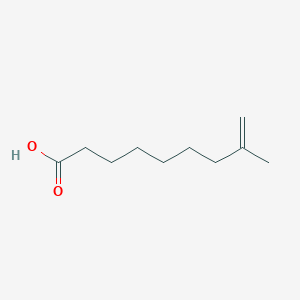

8-Methyl-8-nonenoic acid

Beschreibung

Contextualizing 8-Methyl-8-nonenoic Acid within Branched-Chain Fatty Acid Research

Branched-chain fatty acids are a class of fatty acids that feature one or more methyl groups on their carbon chain. In biological systems, they are involved in various functions, including serving as components of cell membranes and as precursors for the synthesis of other molecules. ontosight.ai The position of the methyl branch can influence the fatty acid's physical properties and its metabolic pathway. ontosight.ai

This compound belongs to the sub-category of medium-chain fatty acids (MCFAs), which are typically defined as having aliphatic tails of 6 to 12 carbons. The saturated form of this structural family, 8-methylnonanoic acid, is well-documented and serves as a key reference point. It is recognized as a medium-chain fatty acid that has been identified in various natural sources, including certain bacteria and plants. nih.govnih.gov Research on these related compounds provides the essential framework for understanding the potential roles of this compound.

Overview of its Significance in Biological Systems and Biotechnological Applications

The primary significance of the 8-methylnonenoic acid structure is linked to the biosynthesis of capsaicinoids, the compounds responsible for the pungency in chili peppers (genus Capsicum). nih.gov Capsaicinoids are synthesized in the placenta of the chili fruit through the condensation of two precursor molecules: vanillylamine (B75263) and a branched-chain fatty acid. acs.orguwaterloo.ca

Detailed Research Findings

While the user's query specifies this compound, most biochemical literature identifies the fatty acid precursor for capsaicin (B1668287) (the most common capsaicinoid) as 8-methyl-6-nonenoyl-CoA . uwaterloo.cajst.go.jp Dihydrocapsaicin (B196133), the second most abundant capsaicinoid, is formed using the saturated counterpart, 8-methylnonanoyl-CoA . jst.go.jp

Research has demonstrated that the availability of this C10 branched-chain fatty acid is a critical rate-limiting factor in the production of capsaicin. acs.org Studies on Capsicum genotypes with varying levels of pungency revealed a direct correlation between the concentration of 8-methyl-nonenoic acid and the amount of capsaicin produced. acs.org When the synthesis of this fatty acid is inhibited, capsaicin biosynthesis decreases significantly. nih.gov This highlights that while the vanillylamine precursor may be plentiful, the quantity of the 8-methyl-nonenoic acid moiety ultimately dictates the level of pungency in the chili fruit. acs.org

Furthermore, the saturated form, 8-methylnonanoic acid, is not only a precursor for dihydrocapsaicin but also a metabolic by-product of its degradation. nih.govcaymanchem.com Recent studies have investigated the independent biological activities of 8-methylnonanoic acid. Research using 3T3-L1 adipocytes (fat cells) found that it can modulate energy metabolism by decreasing lipid accumulation and enhancing insulin-stimulated glucose uptake. nih.govresearchgate.net These findings suggest that some of the metabolic benefits associated with chili consumption may be attributable to this fatty acid metabolite itself. nih.govresearchgate.net

Biotechnological Applications

Given its role as a crucial and often limiting precursor for capsaicin production, there is significant biotechnological interest in producing 8-methylnonanoic acid. Patents have been filed detailing methods for its production via microbial fermentation. google.comgoogle.com These methods involve genetically modifying host microorganisms, such as E. coli or yeast, to efficiently synthesize the compound from simple starting materials like glucose. google.comgoogle.com This bio-based production offers a potential alternative to extraction from plants or complex chemical synthesis, aiming to create a stable and scalable supply for industrial applications, including the synthesis of capsaicinoids for various uses. google.com

Data Tables

Table 1: Chemical Properties of this compound and Related Compounds

| Property | This compound | 8-Methylnonanoic Acid (Saturated form) | (E)-8-Methyl-6-nonenoic Acid (Isomer) |

|---|---|---|---|

| Molecular Formula | C10H18O2 | C10H20O2caymanchem.com | C10H18O2 |

| Molecular Weight | 170.25 g/mol | 172.26 g/mol nih.gov | 170.25 g/mol |

| Synonyms | Data not available | Isocapric Acid caymanchem.com | trans-8-Methyl-6-nonenoic Acid |

| Physical State | Data not available | Clear liquid / Neat oil nih.govcaymanchem.com | Data not available |

| CAS Number | Data not available | 5963-14-4 caymanchem.com | 59320-77-3 |

Table 2: Summary of Key Research Findings

| Research Area | Key Finding | Primary Compound(s) Studied | Citation |

|---|---|---|---|

| Capsaicinoid Biosynthesis | The availability of the 8-methyl-nonenoic acid moiety is a crucial, rate-limiting factor for determining pungency levels in Capsicum species. | 8-methyl-nonenoic acid, 8-methyl-6-nonenoic acid | nih.govacs.org |

| Metabolism in Adipocytes | As a degradation product of dihydrocapsaicin, it modulates energy metabolism by reducing lipid accumulation and increasing insulin-dependent glucose uptake. | 8-methylnonanoic acid | nih.govresearchgate.net |

| Biotechnological Production | Methods have been developed for the production of the compound using genetically engineered microbes to provide a stable source for industrial applications. | 8-methylnonanoic acid | google.comgoogle.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

8-methylnon-8-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-9(2)7-5-3-4-6-8-10(11)12/h1,3-8H2,2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFMEXVXKGDPSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629101 | |

| Record name | 8-Methylnon-8-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42150-00-5 | |

| Record name | 8-Methylnon-8-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Natural Occurrence of 8 Methyl 8 Nonenoic Acid

Endogenous Metabolic Pathways for 8-Methyl-8-nonenoic Acid Synthesis

The biosynthesis of this compound is a complex process that originates from the catabolism of branched-chain amino acids. This pathway highlights the interconnectedness of primary and secondary metabolism in plants.

Derivation from Branched-Chain Amino Acid Metabolism (e.g., Leucine (B10760876)/Valine Pathway)

The carbon skeleton of this compound is derived from the branched-chain amino acids leucine or valine. semanticscholar.orgnih.govhmdb.ca In plants, the biosynthesis of these amino acids occurs through a series of enzymatic reactions. nih.gov The initial steps are shared between valine and isoleucine synthesis. nih.gov The pathway to leucine then branches off from an intermediate in the valine synthesis pathway. nih.govresearchgate.net This metabolic route provides the foundational molecules that are elongated to form the characteristic branched-chain fatty acid structure of this compound. semanticscholar.orgresearchgate.net Specifically, the catabolism of leucine and valine can lead to the formation of isobutyryl-CoA, a key precursor in the microbial production of 8-methyl nonanoic acid. google.comgoogle.com

Role of (E)-8-Methyl-6-nonenoic Acid in Capsaicinoid Biosynthesis

While the focus is on this compound, it is important to note its close relationship with (E)-8-Methyl-6-nonenoic acid, an intermediate in capsaicinoid biosynthesis. semanticscholar.orgchemodex.com The unsaturation at the 6th or 8th position is a critical feature of the fatty acid precursor for capsaicin (B1668287).

Precursor Role in Capsaicin Formation

(E)-8-Methyl-6-nonenoic acid serves as a direct precursor in the synthesis of capsaicin. semanticscholar.orgchemodex.com This fatty acid, derived from the leucine/valine pathway, is one of the two essential components required for the formation of capsaicinoids. semanticscholar.orgnih.gov The other key component is vanillylamine (B75263), which is produced via the phenylpropanoid pathway. semanticscholar.org

Enzymatic Condensation with Vanillylamine

The final and defining step in capsaicin synthesis is the enzymatic condensation of a branched-chain fatty acid, such as (E)-8-Methyl-6-nonenoic acid, with vanillylamine. semanticscholar.orgencyclopedia.pubtandfonline.comresearchgate.netresearchgate.net This reaction is catalyzed by the enzyme capsaicin synthase, an acyltransferase. encyclopedia.pub The formation of an amide bond between the acyl group of the fatty acid and the amine group of vanillylamine gives rise to the capsaicinoid molecule. encyclopedia.pub

Influence of (E)-8-Methyl-6-nonenoic Acid Pool on Capsaicin Levels

The availability of the (E)-8-Methyl-6-nonenoic acid pool is a critical factor that directly influences the levels of capsaicin and, consequently, the pungency of chili peppers. semanticscholar.orgnih.govencyclopedia.pubnih.gov Studies have shown that even when vanillylamine is abundant, the amount of (E)-8-Methyl-6-nonenoic acid can be the limiting factor in capsaicin biosynthesis. nih.govhmdb.ca Research on different Capsicum genotypes with varying pungency levels has revealed a strong correlation between the concentration of this fatty acid and the amount of capsaicin produced. nih.gov

Gene Expression and Enzyme Activity in Biosynthesis Regulation

The regulation of capsaicinoid biosynthesis is a multi-layered process involving the expression of specific genes and the activity of key enzymes. Several transcription factors, including those from the MYB family, play significant roles in controlling the expression of genes involved in the capsaicinoid biosynthetic pathway. nih.govnih.gov For instance, the silencing of certain MYB genes has been shown to decrease the expression of capsaicinoid biosynthesis genes and reduce capsaicinoid content. nih.gov Conversely, overexpression of other MYB factors can increase capsaicinoid accumulation. nih.gov

The expression of genes encoding enzymes in the fatty acid synthesis pathway, such as keto acyl synthase (KAS), is also crucial. nih.gov Studies have demonstrated that the expression of the KAS gene increases in the placenta of the pepper fruit as it develops, coinciding with capsaicin accumulation. nih.gov Furthermore, external factors and signaling molecules can influence the expression of these biosynthetic genes. tandfonline.comfrontiersin.org

The distinctive branched-chain fatty acid, this compound, is a crucial precursor in the biosynthesis of capsaicinoids, the compounds responsible for the pungency in chili peppers. Its formation and subsequent utilization involve a series of enzymatic reactions primarily occurring in the placental tissue of Capsicum fruits. The availability of this compound is a determining factor for the ultimate capsaicinoid content. nih.gov

Ketoacyl Synthase (KAS) Involvement and Expression

The biosynthesis of this compound is intricately linked to the activity of β-ketoacyl-acyl carrier protein synthase (KAS) enzymes. nih.govnih.gov KAS enzymes are a family of condensing enzymes that play a central role in fatty acid synthesis by catalyzing the elongation of acyl chains. wikipedia.orgnih.gov In the context of capsaicinoid biosynthesis, specific KAS isozymes are responsible for the series of condensation reactions that build the branched-chain fatty acid backbone.

Research has shown a positive correlation between the expression of the Kas gene and the pungency level in chili peppers. nih.govresearchgate.net The transcription of the Kas gene is predominantly localized to the placental tissue, the site of capsaicinoid synthesis. nih.govresearchgate.net Furthermore, silencing of the AT3 gene, which is involved in capsaicinoid biosynthesis, leads to a significant reduction in Kas gene expression, indicating a coordinated regulation of the pathway. cas.cz The accumulation of the KAS enzyme itself is also directly correlated with the pungency of the fruit. nih.gov Studies involving the inhibition of 8-methyl-nonenoic acid synthesis have demonstrated a corresponding decrease in capsaicin production, highlighting the critical role of the KAS-mediated pathway. nih.gov

| Gene/Enzyme | Organism/Tissue | Role in this compound Biosynthesis | Regulation |

| Kas gene | Capsicum spp. (placenta) | Encodes for Ketoacyl Synthase, a key enzyme in the fatty acid elongation cycle leading to this compound. | Transcription is positively correlated with pungency. nih.gov Expression is reduced by AT3 gene silencing. cas.cz |

| KAS enzyme | Capsicum spp. (placenta) | Catalyzes the condensation reactions in the synthesis of the branched-chain fatty acid precursor of capsaicinoids. | Accumulation is positively correlated with fruit pungency. nih.gov |

Capsaicin Synthase (CS/AT3/Pun1) Activity

Once this compound is synthesized, it is utilized by Capsaicin Synthase (CS), also known as AT3 or Pun1, to form capsaicin. nih.govdntb.gov.uagoogleapis.com This enzyme catalyzes the condensation of this compound (in its activated CoA-ester form) with vanillylamine. dntb.gov.uaresearchgate.net The activity of Capsaicin Synthase is a decisive step in determining the final capsaicinoid content. nih.gov

Biochemical characterization of CS has revealed its substrate specificity. The enzyme exhibits a Km value of 8.2 ± 0.6 μM for 8-methyl-nonenoic acid, indicating a high affinity for this substrate. nih.gov The functionality of the protein encoded by the Pun1 locus as a capsaicin synthase has been confirmed through the expression of the recombinant enzyme. dntb.gov.uaresearchgate.net This recombinant enzyme is specific for certain aliphatic CoA-esters, including the activated form of this compound, and is highly specific for vanillylamine. dntb.gov.ua Silencing of the AT3 gene, which encodes for this synthase, results in a significant decrease in capsaicin and dihydrocapsaicin (B196133) levels, further confirming its essential role. cas.cz

| Enzyme | Substrate | Km Value | Vmax Value | Organism/Tissue |

| Capsaicin Synthase (CS) | 8-methyl-nonenoic acid | 8.2 ± 0.6 μM | 217 units/mg | Capsicum spp. (placenta) nih.gov |

| Capsaicin Synthase (CS) | Vanillylamine | 6.6 ± 0.5 μM | 181 units/mg | Capsicum spp. (placenta) nih.gov |

Fatty Acid Elongation Cycle Mechanisms for 8-Methylnonanoic Acid Synthesis

The biosynthesis of 8-methylnonanoic acid, a saturated analogue of this compound and a precursor to dihydrocapsaicin, occurs through the fatty acid elongation cycle. This process involves a series of enzymatic reactions that sequentially add two-carbon units to a growing acyl chain. github.iocore.ac.uk

Isobutyryl-CoA as a Key Intermediate

The synthesis of branched-chain fatty acids, including 8-methylnonanoic acid, is initiated by a branched-chain acyl-CoA primer. nih.govresearchgate.net Isobutyryl-CoA, derived from the catabolism of the branched-chain amino acid valine, serves as a key intermediate and starting unit for the elongation process that leads to the formation of iso-fatty acids. nih.govgoogle.comgoogle.comnih.gov The utilization of isobutyryl-CoA instead of the typical acetyl-CoA starter unit is a critical determinant for the production of these branched-chain structures. nih.govresearchgate.net

Role of KASIIIa/KASIIIb Enzymes in Elongation

The initial condensation reaction in the fatty acid synthesis pathway is catalyzed by β-ketoacyl-ACP synthase III (KASIII), also known as FabH. nih.govresearchgate.netnih.gov Certain KASIII enzymes, such as those found in Bacillus subtilis (bFabH1 and bFabH2), exhibit a broad substrate specificity and can utilize branched-chain acyl-CoA primers like isobutyryl-CoA to initiate fatty acid synthesis. nih.govresearchgate.net This is in contrast to the E. coli FabH, which is highly selective for acetyl-CoA. nih.govresearchgate.net The expression of these branched-chain-accepting KASIII enzymes is therefore crucial for the production of branched-chain fatty acids. nih.gov

Thioesterase (FatB/FatB2) in Fatty Acid Chain Length Control

The termination of the fatty acid elongation cycle and the determination of the final chain length of the fatty acid are controlled by acyl-ACP thioesterases. researchgate.netnih.govoup.com Specifically, FatB-type thioesterases are responsible for hydrolyzing the acyl-ACP intermediates, releasing the free fatty acid. nih.govoup.com Different FatB enzymes exhibit specificity for acyl-ACPs of different chain lengths. oup.comnih.gov In the context of 8-methylnonanoic acid synthesis, which is a medium-chain fatty acid, a specific thioesterase, potentially a FatB or FatB2 homolog, would be responsible for cleaving the C9 branched-chain acyl-ACP after three rounds of elongation, thereby releasing 8-methylnonanoic acid. google.comgoogle.com

FabH Enzyme Catalysis in Branched-Chain Fatty Acid Synthesis

The substrate specificity of the FabH enzyme (KASIII) is a primary determinant in the synthesis of branched-chain fatty acids. nih.govresearchgate.netresearchgate.net FabH catalyzes the initial condensation of an acyl-CoA primer with malonyl-ACP. nih.gov While some FabH enzymes, like that of E. coli, are specific for straight-chain primers, others, found in organisms that produce branched-chain fatty acids, can efficiently use branched-chain primers such as isobutyryl-CoA. nih.govresearchgate.net This ability to accept branched-chain starters is the key enzymatic step that directs the fatty acid synthesis machinery towards the production of branched-chain fatty acids. nih.govresearchgate.net

Natural Accumulation and Distribution of this compound

Presence in Capsicum Species

This compound is a branched-chain fatty acid that serves as a crucial precursor in the biosynthesis of capsaicinoids, the compounds responsible for the pungency in chili peppers (Capsicum species). nih.govhmdb.cacaymanchem.combertin-bioreagent.com Its presence is intrinsically linked to the production of capsaicin and related molecules within these plants. The synthesis of capsaicin involves the condensation of vanillylamine with this compound. nih.gov This fatty acid is derived from the valine or leucine biosynthetic pathways. hmdb.canih.gov

Research has shown that the availability of this compound is a key determinant in the level of capsaicin synthesized by the plant. nih.govhmdb.ca Studies involving different Capsicum genotypes with varying levels of pungency have revealed that the pool of this compound plays a more significant role in determining capsaicin levels than the intermediates of the phenylpropanoid pathway that produce vanillylamine. nih.govresearchgate.net

The enzyme ketoacyl-ACP synthase (KAS) is critically involved in the biosynthesis of this compound. nih.govresearchgate.net The expression of the gene encoding KAS has been found to be directly correlated with the production of capsaicin. researchgate.net This highlights the importance of the branched-chain fatty acid pathway in determining the pungency of chili peppers.

Accumulation in Placental Tissues of Chili Fruits

The biosynthesis of capsaicinoids, and therefore the accumulation of this compound, is highly localized within the placental tissue of chili fruits. nih.govnih.govresearchgate.net This is the tissue to which the seeds are attached. The enzyme ketoacyl-ACP synthase (KAS), a key enzyme in the production of this compound, accumulates specifically in the placenta of pungent chili fruits. researchgate.net More precisely, it is found in the epidermal cell layers of the placenta. researchgate.net

The developmental stage of the fruit also plays a role in the accumulation of these compounds. The expression of the KAS gene, and consequently the synthesis of this compound, shows a progressive increase in the placenta as the fruit matures. nih.gov This developmental regulation ensures that the precursors for capsaicin are available at the appropriate time for synthesis. The quantity of this compound in the placental tissues is a direct determinant of the final pungency of the chili pepper. hmdb.ca

Accumulation of Key Components in Chili Fruit Tissues

| Compound/Enzyme | Primary Location of Accumulation | Significance |

|---|---|---|

| This compound | Placental Tissue | Precursor for capsaicinoid biosynthesis |

| Ketoacyl-ACP synthase (KAS) | Epidermal cell layers of the placenta | Key enzyme in this compound synthesis |

| Capsaicinoids | Placental Tissue | End product responsible for pungency |

Chemical and Biotechnological Synthesis Methodologies for 8 Methyl 8 Nonenoic Acid

Laboratory-Scale Chemical Synthesis Approaches for 8-Methylnonanoic Acid

The laboratory synthesis of 8-methylnonanoic acid typically involves a two-step process: a copper-catalyzed alkylation of a Grignard reagent followed by ester hydrolysis under basic conditions. nih.govresearchgate.net This method provides a reliable route to obtaining the target branched-chain fatty acid.

A key step in the synthesis of 8-methylnonanoic acid is the formation of the carbon skeleton via a copper-catalyzed cross-coupling reaction. oup.com This reaction involves an organomagnesium reagent, specifically a Grignard reagent, and an alkyl halide. The use of organocopper(I) ate complexes derived from Grignard reagents allows for the selective transfer of the alkyl group, leading to the formation of the desired branched-chain fatty acid ester in high yields. harvard.edu

In a typical procedure for synthesizing the precursor to 8-methylnonanoic acid, ethyl 8-methylnonanoate (B15497590), isobutylmagnesium bromide is used as the Grignard reagent. nih.govoup.com This is reacted with ethyl 6-bromohexanoate (B1238239) in the presence of a copper(I) bromide (CuBr) catalyst. nih.govoup.com The reaction is generally carried out in a solvent such as tetrahydrofuran (B95107) (THF) and may be facilitated by the addition of N-methyl-2-pyrrolidone (NMP) to improve yield and chemoselectivity. nih.govoup.comsci-hub.se The slow addition of the Grignard reagent is crucial for achieving high yields, sometimes eliminating the need for a ligand. organic-chemistry.org

The reaction proceeds as follows: Isobutyl magnesium bromide attacks the ethyl 6-bromohexanoate in a coupling reaction catalyzed by copper, resulting in the formation of ethyl 8-methylnonanoate. nih.govresearchgate.net This intermediate is a pale-yellow oil. nih.gov

Table 1: Reagents and Conditions for Copper-Catalyzed Alkylation

| Reagent/Condition | Role/Description |

| Ethyl 6-bromohexanoate | Alkyl halide substrate |

| Isobutyl magnesium bromide | Grignard reagent, source of the isobutyl group |

| Copper(I) bromide (CuBr) | Catalyst for the cross-coupling reaction |

| Tetrahydrofuran (THF) | Anhydrous solvent |

| N-methyl-2-pyrrolidone (NMP) | Additive to improve reaction efficiency |

| Reaction Temperature | Typically cooled, for example, in an ice-NaCl bath or at -20°C nih.govoup.com |

Following the successful synthesis of ethyl 8-methylnonanoate, the final step is the hydrolysis of the ester to yield 8-methylnonanoic acid. nih.gov This is a standard saponification reaction. The ester is treated with a strong base, such as aqueous potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), in a solvent like ethanol (B145695). nih.govoup.comlibretexts.org

The reaction mixture is typically stirred at room temperature for a period, after which the ethanol is removed under reduced pressure. nih.gov The remaining aqueous layer is then acidified with a strong acid, such as hydrochloric acid (HCl), to a pH of approximately 2–3. nih.gov This protonates the carboxylate salt, leading to the precipitation or extraction of the final product, 8-methylnonanoic acid. nih.gov The product can then be purified by extraction with an organic solvent like hexane (B92381) and washing with water. nih.gov

Table 2: Steps in the Basic Hydrolysis of Ethyl 8-methylnonanoate

| Step | Description |

| 1. Saponification | Ethyl 8-methylnonanoate is dissolved in ethanol and treated with aqueous KOH or NaOH. |

| 2. Solvent Removal | The ethanol is removed from the reaction mixture under reduced pressure. |

| 3. Acidification | The aqueous layer is acidified with HCl to protonate the carboxylate. |

| 4. Extraction | The 8-methylnonanoic acid product is extracted using an organic solvent like hexane. |

| 5. Purification | The organic layer is washed with water to remove impurities. |

Enzymatic Synthesis and Biotransformation Pathways for (E)-8-Methyl-6-nonenoic Acid

Enzymatic methods offer a green and highly selective alternative for the synthesis of specific fatty acid isomers. While the focus of chemical synthesis is often on the saturated 8-methylnonanoic acid, enzymatic routes can be tailored to produce unsaturated variants like (E)-8-methyl-6-nonenoic acid.

The enzymatic hydrolysis of purified capsaicinoids can yield a mixture of fatty acids, including 8-methyl-6-trans-nonenoic acid from the hydrolysis of capsaicin (B1668287). researchgate.net Lipases are particularly useful for this type of biotransformation. For instance, lipase-catalyzed chemoselective esterification can be employed to synthesize related compounds. oup.com

A hybrid approach that combines enzymatic reactions with chemical transformations can be highly effective. For example, a chemically synthesized precursor can be modified by an enzymatic step to introduce a specific functional group or stereochemistry. Conversely, an enzymatically produced intermediate can be further elaborated using traditional chemical methods. This integration allows for the efficient production of complex molecules that may be difficult to access by either method alone.

Microbial Production of 8-Methylnonanoic Acid

While specific details on the microbial production of 8-methyl-8-nonenoic acid are not extensively documented in the provided context, the general principles of engineering microorganisms for branched-chain fatty acid production are applicable. This involves harnessing the cell's metabolic pathways and redirecting them towards the synthesis of the desired compound. By overexpressing key enzymes and blocking competing pathways, it is possible to enhance the production of specific fatty acids.

Engineered Microbial Systems (e.g., Yeast, Bacteria) for 8-Methylnonanoic Acid Synthesis

The microbial production of 8-methylnonanoic acid has been successfully demonstrated in engineered microbial systems, with Escherichia coli being a commonly used host. google.comgoogle.compatsnap.com These systems are genetically modified to express the necessary enzymes for the biosynthesis of branched-chain fatty acids. The use of microbial hosts like bacteria and yeast offers a promising alternative to traditional chemical synthesis or extraction from natural sources, providing a more sustainable and controlled production platform. google.comgoogle.com

Engineered E. coli strains have been developed to serve as microbial factories for producing 8-methylnonanoic acid. patsnap.com These modifications often involve the introduction of genes from other organisms, such as Capsicum species (chili peppers), which naturally produce the precursors for capsaicin. The cellular machinery of the microbe is thus repurposed to synthesize this specific branched-chain fatty acid.

Table 1: Examples of Engineered Microbial Systems for 8-Methylnonanoic Acid Production

| Microbial Host | Key Genetic Modifications | Reference |

| Escherichia coli | Expression of Capsicum-derived enzymes (KASIIIa, KASIIIb, FatB2 thioesterase) | |

| Yeast | Mentioned as a potential cellular system for production | google.comgoogle.com |

Fermentation Processes for Enhanced Yields of 8-Methylnonanoic Acid

Fermentation is a critical step in the microbial production of 8-methylnonanoic acid, allowing for the cultivation of engineered microbes in a controlled environment to maximize product yield. google.comgoogle.com The process involves providing the microbial culture with essential nutrients and maintaining optimal conditions such as temperature, pH, and aeration. Through carefully designed fermentation strategies, it is possible to achieve significantly higher yields of 8-methylnonanoic acid than what is typically obtainable from plant-based systems. google.compatsnap.com

The fermentation process can be tailored to the specific microbial strain and production pathway. For instance, the feeding strategy can be adjusted based on whether the synthesis proceeds via a de novo pathway from a simple carbon source or through the conversion of a specific precursor. google.com

Utilization of Natural Precursors (e.g., Glucose, Isobutyric Acid) in 8-Methylnonanoic Acid Production

Engineered microbial systems can be designed to utilize simple and readily available natural precursors for the synthesis of 8-methylnonanoic acid. google.comgoogle.com Glucose, a common and inexpensive sugar, can serve as the primary carbon source in a de novo synthesis pathway. google.com In this pathway, the microorganism converts glucose through a series of metabolic steps into the building blocks required for fatty acid synthesis.

Table 2: Natural Precursors for 8-Methylnonanoic Acid Biosynthesis

| Precursor | Biosynthetic Pathway | Reference |

| Glucose | De novo synthesis pathway | google.comgoogle.com |

| Isobutyric acid | Acyl-CoA synthetase (ACS) or propionyl-CoA transferase (PCT) pathway | google.com |

Genetic Modification Strategies for 8-Methylnonanoic Acid Biosynthetic Pathway Enhancement

Genetic modification is at the heart of developing efficient microbial strains for 8-methylnonanoic acid production. These strategies focus on identifying and manipulating key genes involved in the biosynthetic pathway to increase the flux towards the desired product. google.comgoogle.com

A crucial aspect of this is the identification and characterization of enzymes that play a pivotal role in the synthesis of branched-chain fatty acids. For example, genes such as KASIII (3-ketoacyl-ACP synthase III) and FatB (acyl-ACP thioesterase) from Capsicum have been identified as key players. google.comgoogle.com The KASIII enzyme is involved in the initial step of fatty acid synthesis, while the FatB thioesterase is crucial for terminating the fatty acid chain at the desired length to yield 8-methylnonanoic acid. google.com

To enhance production, the nucleotide sequences of these genes are often codon-optimized for expression in the chosen microbial host, such as E. coli. patsnap.com These optimized genes are then introduced into the host organism, often using expression vectors like plasmids. patsnap.com Further modifications can include the knockout or downregulation of competing metabolic pathways to channel more resources towards the production of 8-methylnonanoic acid.

Table 3: Key Genes in Engineered 8-Methylnonanoic Acid Biosynthesis

| Gene | Enzyme | Function | Reference |

| KASIIIa, KASIIIb | 3-ketoacyl-ACP synthase III | Involved in the biosynthesis of 8-methylnonanoic acid | google.comgoogle.com |

| FatB, FatB2 | Acyl-ACP thioesterase | Controls the chain length of the fatty acid | google.comgoogle.com |

| ACS1 | Acyl-CoA synthetase | Activates fatty acid precursors | googleapis.com |

Research Applications and Methodological Advancements Involving 8 Methyl 8 Nonenoic Acid

Utilization in Enzymatic Hydrolysis of Capsaicinoids

A key application of 8-methyl-8-nonenoic acid research is its derivation from capsaicinoids through enzymatic hydrolysis. Capsaicinoids, which include capsaicin (B1668287) and dihydrocapsaicin (B196133), are amides that can be broken down to yield a fatty acid component (like this compound or its saturated analog, 8-methylnonanoic acid) and vanillylamine (B75263). nih.govresearchgate.net This process offers a targeted method for obtaining these specific branched-chain fatty acids, which are of interest for their biological properties. nih.gov

The efficient cleavage of the amide bond in capsaicinoids to release this compound is achieved through carefully optimized enzymatic reactions. Studies have identified specific lipases and reaction parameters that maximize the yield of the desired fatty acids.

One effective enzyme catalyst is Novozym® 435, a lipase (B570770) B from Candida antarctica. nih.govresearchgate.net Research has demonstrated successful hydrolysis of a mixture of capsaicin and dihydrocapsaicin using this enzyme. nih.gov Optimal conditions for this reaction have been established to enhance conversion rates. For instance, a conversion of 70% was achieved after 72 hours at 70°C in an aqueous environment. researchgate.net Another study reported carrying out the hydrolysis in a phosphate (B84403) buffer at a pH of 7.0 and a temperature of 50°C, noting that the Novozym® 435 catalyst could be reused across multiple reaction cycles. nih.gov

Table 1: Optimized Conditions for Enzymatic Hydrolysis of Capsaicinoids

| Parameter | Condition | Source |

|---|---|---|

| Enzyme Catalyst | Novozym® 435 (Lipase B from Candida antarctica) | nih.govresearchgate.net |

| Medium | Phosphate Buffer / Water | nih.govresearchgate.net |

| pH | 7.0 | nih.gov |

| Temperature | 50°C - 70°C | nih.govresearchgate.net |

| Reaction Time | 72 hours | researchgate.net |

| Achieved Conversion | 70% | researchgate.net |

Following the enzymatic hydrolysis, a multi-step extraction procedure is employed to isolate the target fatty acids from the reaction mixture. This process is designed to separate the fatty acids from the other hydrolysis by-product, vanillylamine, as well as any unreacted capsaicinoids. nih.gov

The isolation involves a simple but effective liquid-liquid extraction method based on pH adjustment:

The pH of the reaction mixture is first adjusted to 10. At this alkaline pH, the desired fatty acids exist as carboxylate salts, which are soluble in the aqueous phase, while the vanillylamine side product and residual capsaicinoids can be removed by extraction with an organic solvent like ethyl acetate (B1210297). nih.gov

After the initial extraction, the pH of the remaining aqueous phase is adjusted to 5. nih.gov At this acidic pH, the fatty acids are protonated and become less water-soluble.

A second extraction with ethyl acetate is then performed to transfer the desired fatty acids (8-methyl-6-trans-nonenoic acid and 8-methylnonanoic acid) into the organic phase, from which they can be isolated. nih.gov

This procedure resulted in a 47.8% yield of the mixed fatty acids from the initial capsaicinoid mixture. nih.gov

Integration into Modified Lipid Formulations

The fatty acids isolated from capsaicinoid hydrolysis have been utilized to create new modified lipid structures. This involves incorporating them into triglycerides, such as those found in common vegetable oils, to potentially serve as delivery vehicles for these bioactive compounds. nih.gov

Acidolysis is an enzymatic process where fatty acids in a triglyceride are exchanged with free fatty acids. This technique has been successfully used to incorporate the fatty acids derived from capsaicinoids into coconut oil. nih.gov The enzyme Lipozyme® TL IM was identified as a suitable catalyst for this reaction. nih.gov

The performance of the acidolysis was optimized by adjusting several parameters to maximize the incorporation of the capsaicinoid-derived fatty acids into the coconut oil's triglyceride structure. The most effective conditions involved a 72-hour reaction at 60°C, with a weight-to-weight ratio of 1.2 for the fatty acid mixture to coconut oil and an enzyme loading of 10%. nih.gov Under these conditions, the resulting modified coconut oil contained 26.61% 8-methyl-6-trans-nonenoic acid and 9.86% 8-methylnonanoic acid. nih.gov

Table 2: Optimized Conditions for Enzyme-Catalyzed Acidolysis

| Parameter | Condition | Source |

|---|---|---|

| Enzyme Catalyst | Lipozyme® TL IM | nih.gov |

| Substrates | Fatty acid mix (from hydrolysis) and Coconut Oil | nih.gov |

| Fatty Acid to Oil Ratio | 1.2 (w/w) | nih.gov |

| Enzyme Loading | 10% | nih.gov |

| Temperature | 60°C | nih.gov |

| Reaction Time | 72 hours | nih.gov |

| Incorporation of 8-methyl-6-trans-nonenoic acid | 26.61% | nih.gov |

| Incorporation of 8-methylnonanoic acid | 9.86% | nih.gov |

The modification of triglycerides through acidolysis represents a direct method for developing delivery vehicles for bioactive lipids. By incorporating fatty acids like this compound into a dietary fat such as coconut oil, the resulting product can act as a carrier. nih.gov This approach is explored because the biological properties of these fatty acids could be better exploited when integrated into a suitable delivery system. nih.gov The modified coconut oil, containing a significant percentage of these specific branched-chain fatty acids, is itself the potential delivery vehicle. nih.gov

Research on Analogs and Derivatives of this compound

Research extends beyond this compound to its analogs and derivatives. A significant focus has been on its saturated counterpart, 8-methylnonanoic acid (8-MNA), which is a major degradation by-product of dihydrocapsaicin. nih.govnih.gov Studies show that 8-MNA is a ubiquitous metabolite of dihydrocapsaicin in the body. nih.govresearchgate.net

Research into 8-MNA has examined its cellular responses, particularly in adipocytes (fat cells). nih.govresearchgate.net Studies using 3T3-L1 adipocytes have shown that 8-MNA can modulate energy metabolism. nih.govnih.gov Findings indicate that 8-MNA can decrease lipid accumulation and reduce the lipolytic response to stimuli, while increasing insulin-dependent glucose uptake. nih.govresearchgate.net These results suggest that the metabolic benefits associated with chili consumption may be partly attributable to this fatty acid metabolite. nih.govnih.gov

Furthermore, advancements in biotechnology have led to research on the microbial production of 8-methylnonanoic acid. google.com Methods are being developed for the biosynthetic production of this compound by engineering cellular systems. These methods involve expressing specific enzymes, such as ketoacyl-ACP synthase (KAS) and thioesterases, in microbes to produce isobutyryl-CoA and elongate it to form 8-methylnonanoic acid. google.com This represents a move towards creating derivatives and analogs through controlled biosynthetic pathways rather than extraction from natural plant sources. google.comgoogleapis.com

Investigation of (E)-8-Methyl-6-nonenoic Acid and its Biological Activities in Cellular Models

(E)-8-Methyl-6-nonenoic acid, a structural isomer of this compound, has been identified as a potential thermal degradation product of capsaicin. caymanchem.com Research has suggested it may have possible mutagenic effects. caymanchem.com

While direct studies on the anti-proliferative effects of (E)-8-Methyl-6-nonenoic acid are specific, broader research into related compounds offers context. For instance, studies on acidic environments have shown that acid exposure can induce p53-mediated anti-proliferative effects in nonneoplastic Barrett's epithelial cells, leading to cell cycle prolongation without impacting cell viability or apoptosis. nih.gov

In the context of cancer cell lines, other novel synthetic compounds have demonstrated significant anti-proliferative activity. For example, a halogenated derivative of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, compound 8, markedly decreased the total cell number in A549 lung cancer cells by nearly 94% and also showed strong apoptotic potential in both A549 and HepG2 liver cancer cells. mdpi.com Such studies highlight the methodologies used to evaluate the anti-proliferative effects of organic acids and their derivatives.

Comparative Studies with Other Branched-Chain Fatty Acids

Comparative studies involving branched-chain fatty acids often focus on their roles in cellular metabolism. A key related compound, 8-methyl nonanoic acid (8-MNA), which is the saturated counterpart to the nonenoic acid series, is recognized as a methyl-branched medium-chain fatty acid (MCFA). nih.govresearchgate.net It is an in vivo degradation by-product of dihydrocapsaicin (DHC), a capsaicinoid found in chili peppers. nih.govnih.gov

Research on 8-MNA in 3T3-L1 adipocytes provides a framework for understanding its metabolic impact compared to other fatty acids. nih.govresearchgate.net In these cellular models, 8-MNA was found to modulate energy metabolism. nih.govnih.gov Key findings from these comparative studies include:

Lipid Metabolism: During nutrient starvation, 8-MNA decreased lipid accumulation, which was associated with the activation of AMP-activated protein kinase (AMPK), a key regulator that suppresses fat synthesis. nih.govresearchgate.netnih.gov

Lipolysis: When 3T3-L1 adipocytes were matured in the presence of 8-MNA, they showed a reduced lipolytic response to isoproterenol (B85558), an agent that typically stimulates fat breakdown. nih.govresearchgate.net

Glucose Uptake: The 8-MNA-treated adipocytes exhibited increased glucose uptake when stimulated with insulin (B600854), suggesting enhanced insulin sensitivity. nih.govresearchgate.net

These findings suggest that 8-MNA, as a branched-chain fatty acid, has distinct metabolic effects compared to other fatty acids and that the metabolic benefits of consuming chili peppers may be partially attributable to this degradation by-product. nih.govresearchgate.net

Methodological Tools for this compound Analysis in Research

The analysis of this compound and its isomers relies on a combination of spectroscopic and chromatographic techniques to ensure accurate structural identification and quantification.

Spectroscopic Techniques (e.g., ¹H-NMR, FT-IR) for Structural Elucidation and Characterization

Spectroscopic methods are fundamental for determining the precise chemical structure of fatty acids like this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is employed to identify the functional groups present in a molecule. thermofisher.com For a compound like this compound, the FT-IR spectrum would be analyzed for characteristic absorption bands. For example, the spectrum of the related compound capsaicin (8-Methyl-N-vanillyl-6-nonenamide) has been analyzed using FT-IR to identify its fundamental vibrational modes. nih.gov Key expected peaks would include a strong, broad band for the O-H stretch of the carboxylic acid group and a sharp peak for the C=O (carbonyl) stretch. The presence of a C=C double bond would also be indicated by a specific stretching vibration. researchgate.netjmaterenvironsci.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H-NMR (proton NMR) and ¹³C-NMR (carbon-13 NMR), provides detailed information about the carbon-hydrogen framework of a molecule. thermofisher.com

¹H-NMR: This technique identifies the different types of protons in the molecule based on their chemical environment. For this compound, the ¹H-NMR spectrum would show distinct signals for the protons on the terminal double bond, the protons adjacent to the carboxylic acid group, the methylene (B1212753) protons along the chain, and the protons of the two methyl groups at the C8 position.

¹³C-NMR: This provides a count of the unique carbon atoms in the molecule. The spectrum would show signals corresponding to the carboxylic acid carbon, the two olefinic carbons of the double bond, the aliphatic chain carbons, and the carbons of the branched methyl groups. jmaterenvironsci.com

Together, FT-IR and NMR create a comprehensive picture of the molecule's structure, confirming the presence of all key functional groups and their connectivity. thermofisher.com

Chromatographic Methods (e.g., Gas Chromatography-Mass Spectrometry) for Detection and Quantification

Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification.

Gas Chromatography (GC): GC is a suitable method for the analysis of volatile compounds like fatty acid methyl esters. sigmaaldrich.com The compound is typically derivatized (e.g., to its methyl ester, methyl 8-methylnonanoate) to increase its volatility for analysis. larodan.com In GC, the sample is vaporized and travels through a column, separating from other components based on boiling point and interactions with the column's stationary phase. The retention time—the time it takes for the compound to exit the column—is a key identifier.

Gas Chromatography-Mass Spectrometry (GC-MS): This powerful hybrid technique couples the separation capabilities of GC with the detection power of mass spectrometry. nih.gov After components are separated by the GC, they enter the mass spectrometer, which bombards them with electrons, causing them to fragment in a reproducible manner. The resulting mass spectrum is a unique "fingerprint" of the molecule, showing the mass-to-charge ratio of the parent ion and its various fragments. This allows for unambiguous identification and quantification, even at very low levels. nih.gov

Analytical standards for the related compound, (E)-8-methyl-6-nonenoic acid, are available and are certified for use with both GC and HPLC methods. sigmaaldrich.com However, a significant analytical challenge is the potential for co-elution with structurally similar branched-chain fatty acids, which may have nearly identical fragmentation patterns in GC-MS. Advanced techniques such as two-dimensional gas chromatography (GCxGC) can be employed for enhanced resolution in such cases.

Future Directions and Emerging Research Avenues for 8 Methyl 8 Nonenoic Acid

Elucidation of Regulatory Mechanisms in 8-Methyl-8-nonenoic Acid Biosynthesis

Currently, there is no published research detailing the specific biosynthetic pathway or its regulation for this compound. Future research should aim to identify the enzymatic machinery and regulatory networks responsible for its formation in nature, if any. Drawing inspiration from the biosynthesis of related compounds, the investigation could begin by exploring organisms where branched-chain fatty acids are prevalent.

A plausible starting point would be the pathways responsible for producing 8-methylnonanoic acid, a known precursor to capsaicin (B1668287) in chili peppers and a degradation product of dihydrocapsaicin (B196133). caymanchem.comnih.gov The biosynthesis of 8-methylnonanoic acid is understood to originate from the branched-chain amino acid valine, which is converted to isobutyryl-CoA. google.com This intermediate then undergoes several rounds of elongation. Key enzymes in this process include 3-ketoacyl-ACP synthase (KAS) and thioesterases (FatB/FatB2), which control the final chain length. google.com

Future studies could investigate whether a similar pathway could produce this compound, perhaps through the action of a novel desaturase enzyme that introduces a double bond at the C8 position in the final stages of synthesis or at an earlier precursor stage.

Table 1: Potential Key Enzymes for Investigation in this compound Biosynthesis

| Enzyme Class | Potential Function in this compound Synthesis | Known Role in Related Compound Synthesis |

| Desaturase | Introduction of the C8-C9 double bond. | --- |

| 3-ketoacyl-ACP synthase (KAS) | Elongation of the isobutyryl-CoA primer. google.com | Essential for chain elongation in 8-methylnonanoic acid synthesis. google.com |

| Thioesterase (FatB/FatB2) | Cleavage of the final fatty acid from the acyl carrier protein (ACP). google.com | Determines the chain length of branched-chain fatty acids. google.com |

| Acyl-CoA Synthetase | Activation of isobutyric acid to isobutyryl-CoA. google.com | A key entry point for precursor feeding in microbial production. google.com |

Advanced Biotechnological Strategies for Sustainable Production of this compound and its Isomers

The development of sustainable methods for producing specialty fatty acids is a growing field of interest. While no specific strategies for this compound exist, the successful microbial production of 8-methylnonanoic acid provides a clear blueprint for future endeavors. google.com

Genetically engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, have been successfully used to produce medium-chain fatty acids. google.comresearchgate.net A similar approach could be adopted for this compound. This would involve the heterologous expression of the necessary biosynthetic genes, including a putative desaturase, in a suitable microbial host. The feeding of cost-effective precursors like glucose or isobutyric acid could enhance production yields. google.com

Future research should focus on:

Discovery and characterization of a specific desaturase capable of forming the 8-ene bond.

Metabolic engineering of host strains to optimize precursor supply and minimize competing metabolic pathways.

Process optimization of fermentation conditions to maximize titer, rate, and yield.

The development of such biotechnological processes would not only enable a sustainable supply of this compound for research and potential applications but also facilitate the production of its isomers by expressing different types of desaturases.

Comprehensive Characterization of Molecular Targets and Signaling Pathways Modulated by this compound

The biological activities and molecular targets of this compound are entirely unknown. However, studies on its saturated counterpart, 8-methylnonanoic acid, offer intriguing possibilities. As a metabolite of dihydrocapsaicin, 8-methylnonanoic acid has been shown to modulate energy metabolism in adipocytes. nih.gov It can decrease lipid accumulation, activate AMP-activated protein kinase (AMPK), and enhance insulin-stimulated glucose uptake. nih.gov These effects suggest that branched-chain fatty acids can have significant biological roles independent of the well-known TRPV1 receptor activation by capsaicinoids. nih.gov

Future research on this compound should, therefore, investigate its potential to:

Influence lipid and glucose metabolism in various cell types, such as adipocytes, hepatocytes, and myocytes.

Interact with key metabolic regulators like AMPK and peroxisome proliferator-activated receptors (PPARs).

Modulate inflammatory signaling pathways.

The presence of the double bond at the terminal end of the acyl chain is a unique structural feature that could confer novel biological activities compared to its saturated and other unsaturated isomers.

Exploration of Structure-Activity Relationships for this compound and its Metabolites/Analogs

A systematic exploration of the structure-activity relationships (SAR) is crucial for understanding the therapeutic potential of any new compound. For this compound, this would involve synthesizing a series of analogs and metabolites to probe how structural modifications affect its biological activity.

Key areas for SAR studies would include:

The position and configuration of the double bond: Comparing the activity of this compound with its isomers, such as (E)-8-methyl-6-nonenoic acid, would reveal the importance of the double bond's location.

The branched methyl group: Comparing its activity to straight-chain nonenoic acids would clarify the role of the methyl branch.

Chain length: Synthesizing analogs with shorter or longer carbon chains would determine the optimal length for activity.

Metabolites: Investigating the biological activities of potential metabolites, such as hydroxylated or chain-shortened derivatives, would provide a more complete picture of its in vivo effects.

Table 2: Proposed Analogs for Structure-Activity Relationship Studies

| Compound Name | Structural Modification from this compound | Rationale for Investigation |

| (E)-8-Methyl-6-nonenoic acid | Isomeric double bond position | To determine the influence of double bond position on activity. |

| 8-Methylnonanoic acid | Saturated acyl chain | To assess the contribution of the double bond to biological effects. |

| Non-8-enoic acid | Lacks the C8-methyl group | To understand the importance of the branched-chain structure. |

| 7-Methyl-7-octenoic acid | Shorter carbon chain | To probe the effect of chain length on activity. |

| 9-Methyl-9-decenoic acid | Longer carbon chain | To further investigate the impact of chain length. |

By systematically pursuing these research avenues, the scientific community can uncover the properties of this novel fatty acid, potentially unlocking new applications in biotechnology and medicine. The journey to understand this compound is just beginning, and the path forward is rich with opportunities for discovery.

Q & A

Q. What analytical methods are recommended for quantifying 8-Methyl-8-nonenoic acid in plant tissues?

To quantify this compound in biological matrices, researchers should employ chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) . These methods require rigorous sample preparation, including lipid extraction, derivatization (e.g., methyl esterification), and purification via solid-phase extraction. Internal standards (e.g., deuterated analogs) should be used to correct for matrix effects and recovery variability. Validation via spike-recovery experiments and calibration curves with known concentrations is critical for accuracy .

Q. What is the biosynthetic origin of this compound in Capsicum species?

this compound is derived from the branched-chain amino acid pathway , specifically via the elongation and modification of leucine or valine precursors. Key enzymes include keto acyl synthase (KAS) , which catalyzes the condensation of acyl-CoA intermediates. Studies in Capsicum cell cultures have shown that inhibiting KAS with cerulenin significantly reduces this compound levels, confirming its biosynthetic dependency on this pathway .

Q. How can researchers ensure structural verification of synthesized this compound?

Structural confirmation requires a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H, C, and 2D-COSY for regiochemical assignment) and Fourier-Transform Infrared Spectroscopy (FTIR) to validate functional groups (e.g., carboxylic acid and methyl branches). Mass spectrometry (MS) with high-resolution accurate mass (HRAM) analysis further confirms molecular formula (CHO) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers experimentally validate the regulatory role of this compound in capsaicin biosynthesis?

A validated approach involves:

- Enzyme inhibition : Treating Capsicum cell cultures with cerulenin (a KAS inhibitor) to suppress this compound synthesis and measuring subsequent reductions in capsaicin via HPLC .

- Transcriptional analysis : Using qRT-PCR to correlate KAS mRNA expression levels with capsaicin accumulation during fruit development. Studies show KAS transcripts increase during placental maturation, directly influencing this compound availability .

- Metabolic flux analysis : Radiolabeling leucine/valine precursors to trace C incorporation into this compound and capsaicin.

Q. What experimental strategies can address discrepancies in reported enzymatic pathways involving this compound?

Contradictions in pathway elucidation (e.g., competing hypotheses about precursor utilization) can be resolved via:

- Gene knockout/CRISPR-Cas9 models : Silencing candidate genes (e.g., KAS homologs) to observe phenotypic effects on this compound production.

- Substrate-specificity assays : Testing recombinant enzymes (e.g., acyl-CoA ligases) with varied substrates to identify preferred intermediates.

- Comparative metabolomics : Profiling mutants versus wild-type plants to identify pathway-specific metabolites .

Q. How should researchers reconcile conflicting data on the role of this compound in secondary metabolism across plant species?

Discrepancies may arise from species-specific pathway variations or experimental conditions (e.g., cell culture vs. in planta studies). To address this:

- Meta-analysis : Aggregate published datasets to identify trends or outliers.

- Tissue-specific profiling : Compare this compound levels in reproductive vs. vegetative tissues, as its role in capsaicin biosynthesis is placenta-specific in Capsicum .

- Knockdown/overexpression studies : Modulate this compound levels in non-model species to test functional conservation.

Q. What controls are essential when assessing this compound stability in experimental setups?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.